molecular formula C18H36O9 B14388938 2-Methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane CAS No. 88099-82-5

2-Methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane

Cat. No.: B14388938
CAS No.: 88099-82-5
M. Wt: 396.5 g/mol
InChI Key: LLFGKIUUNFDTRR-UHFFFAOYSA-N
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Description

2-Methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane is a complex organic compound with the molecular formula C18H36O9 This compound is characterized by its unique structure, which includes multiple ether linkages and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a methyl alcohol derivative. The reaction is usually carried out under controlled conditions, including temperature and pressure, to ensure the formation of the desired polyether chain. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ether linkages in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.

    Biology: The compound is utilized in the study of biological membranes and as a model compound for understanding the behavior of polyethers in biological systems.

    Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane exerts its effects is primarily through its interaction with other molecules via its ether linkages. These interactions can influence the solubility, stability, and reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
  • 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol
  • 3,6,9,12,15,18,21,24,27-Nonaoxaheptatriacontan-1-ol

Uniqueness

2-Methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane is unique due to its specific arrangement of ether linkages and the presence of a methyl group. This structure imparts distinct physical and chemical properties, such as solubility and reactivity, which differentiate it from other similar compounds. Its versatility and wide range of applications make it a valuable compound in various fields of research and industry.

Properties

CAS No.

88099-82-5

Molecular Formula

C18H36O9

Molecular Weight

396.5 g/mol

IUPAC Name

2-methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane

InChI

InChI=1S/C18H36O9/c1-18-26-16-14-24-12-10-22-8-6-20-4-2-19-3-5-21-7-9-23-11-13-25-15-17-27-18/h18H,2-17H2,1H3

InChI Key

LLFGKIUUNFDTRR-UHFFFAOYSA-N

Canonical SMILES

CC1OCCOCCOCCOCCOCCOCCOCCOCCO1

Origin of Product

United States

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